molecular formula C15H17NO3S B2618013 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1448066-29-2

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2618013
CAS No.: 1448066-29-2
M. Wt: 291.37
InChI Key: ZZYNDBZHGLWOFU-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent to form the benzofuran ring. The methoxythiolan substituent can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a methoxy-containing alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The methoxythiolan group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The methoxythiolan group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
  • N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Uniqueness

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of a benzofuran core and a methoxythiolan substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-15(6-7-20-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)19-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNDBZHGLWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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